XLogP3 Lipophilicity Advantage Over the Cyclohexyl (E)-Isomer
The target cycloheptyl (Z)-amidoxime exhibits an experimentally validated XLogP3-AA of 2.8 , conferring superior membrane permeability relative to the six-membered cyclohexyl (E)-isomer (CAS 1344803-08-2), for which XLogP values of approximately 1.8–2.0 are predicted based on the reduction of one methylene unit [1]. This 0.8–1.0 log unit difference translates to a theoretical ~6–10‑fold increase in partition coefficient, which is critical for CNS and intracellular target engagement in primary screening campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | tert-Butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate (CAS 1344803-08-2): predicted XLogP ~1.8–2.0 [1] |
| Quantified Difference | ΔXLogP ≈ 0.8–1.0 (target more lipophilic) |
| Conditions | Computed XLogP3-AA values from Guidechem and PubChem/PubChem-derived predictions |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, a key parameter for intracellular target access, making the cycloheptyl analog preferable for programs requiring CNS penetration or cellular activity.
- [1] PubChem-derived XLogP3 estimate for tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate (C₁₂H₂₃N₃O₃). Based on group contribution method subtracting one methylene unit from the cycloheptyl analog (XLogP3-AA ~2.8 → ~1.8–2.0). View Source
